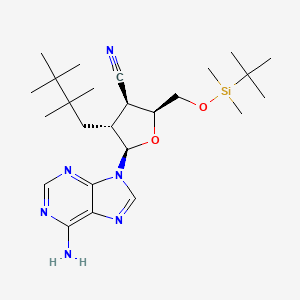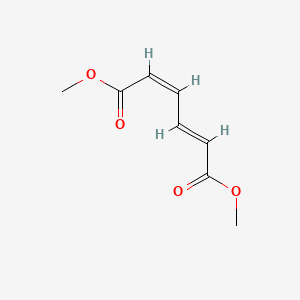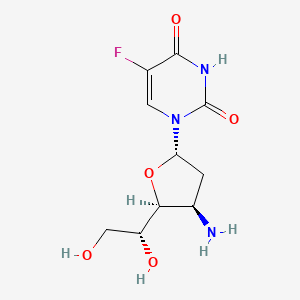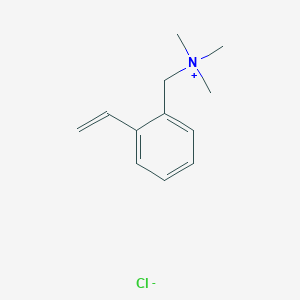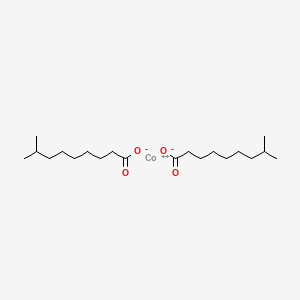
Cobalt(II) isodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) isodecanoate is a coordination compound with the molecular formula C20H38CoO4. It is a cobalt salt of isodecanoic acid, where cobalt is in the +2 oxidation state. This compound is known for its applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(II) isodecanoate can be synthesized through the reaction of cobalt(II) acetate with isodecanoic acid. The reaction typically involves dissolving cobalt(II) acetate in a suitable solvent, such as ethanol, and then adding isodecanoic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(II) isodecanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) in the presence of reducing agents.
Substitution: Ligands in this compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions often occur in polar solvents like ethanol or acetonitrile, under mild heating conditions.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt metal or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) isodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Industry: Used in the production of coatings, adhesives, and as a drying agent in paints and inks.
Wirkmechanismus
The mechanism of action of cobalt(II) isodecanoate often involves the generation of reactive oxygen species (ROS). In biological systems, cobalt(II) can interact with molecular oxygen to produce ROS, which can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound can induce apoptosis in cancer cells through oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) salt used in similar applications.
Cobalt(II) chloride: Commonly used in laboratory and industrial applications.
Cobalt(II) nitrate: Used in the preparation of other cobalt compounds and as a catalyst.
Uniqueness
Cobalt(II) isodecanoate is unique due to its specific ligand, isodecanoic acid, which imparts distinct solubility and reactivity properties compared to other cobalt(II) salts. This makes it particularly useful in applications where specific solubility and reactivity are required .
Eigenschaften
CAS-Nummer |
84195-99-3 |
|---|---|
Molekularformel |
C20H38CoO4 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
cobalt(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
LPUCXUOQRDYLGK-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



